molecular formula C13H14N2O B8602208 N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine

N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine

Cat. No. B8602208
M. Wt: 214.26 g/mol
InChI Key: YERYAFXEOGCHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H14N2O/c1-2-6-12(11-7-4-3-5-8-11)15-13-14-9-10-16-13/h1,3-5,7-8,12H,6,9-10H2,(H,14,15)

InChI Key

YERYAFXEOGCHSH-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)NC2=NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mg of 1-(2-chloroethyl)-3-(1-phenylbut-3-ynyl)urea (Formula 18) in 5 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, a saturated solution of sodium carbonate was added until the pH of the solution was greater than 8. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (4% 7N NH3 in CH3OH/CH2Cl2) gave 54 mg of N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine (Formula 19) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.98-2.00 (m, 1H), 2.66-2.84 (m, 2H), 3.68-3.76 (m, 2H), 4.20-4.26 (m, 2H), 4.83-4.87 (m, 1H), 7.25-7.39 (m, 5H).
Name
1-(2-chloroethyl)-3-(1-phenylbut-3-ynyl)urea
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Formula 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
4%

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